MFCD18313673
Description
MFCD18313673 is a chemical compound distinguished by its unique molecular structure and functional properties. Such compounds are typically characterized by:
- Molecular Complexity: Incorporation of aromatic rings or metal centers, as seen in pyrazolo-pyridines (e.g., C8H7N3 in ) or boronic acid derivatives (e.g., C6H5BBrClO2 in ) .
- Applications: Use in pharmaceuticals, agrochemicals, or materials science due to their bioactivity or catalytic properties .
- Synthesis: Multi-step reactions involving cross-coupling catalysts (e.g., palladium complexes) or green chemistry approaches (e.g., A-FGO catalysts in ) .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROJJFLCDYAWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684208 | |
| Record name | 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-71-0 | |
| Record name | 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-3-fluorophenol typically involves the halogenation of phenol derivatives. One common method includes the reaction of 2-chlorophenyl magnesium bromide with 3-fluorophenol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-(2-Chlorophenyl)-3-fluorophenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or to modify the existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: This reaction involves replacing one of the substituents on the aromatic ring with another group, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like bromine or iodine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could produce a wide range of functionalized aromatic compounds.
Scientific Research Applications
5-(2-Chlorophenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both chlorine and fluorine atoms can enhance its binding affinity and specificity, making it a valuable tool in drug discovery and development. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Key Distinctions
Structural Similarities
- Heterocyclic Cores : this compound and CAS 918538-05-3 both feature nitrogen-rich heterocycles, enhancing their binding affinity to biological targets like kinases .
- Halogenation : CAS 1046861-20-4 and CAS 1761-61-1 incorporate halogens (Br, Cl), improving stability and reactivity in cross-coupling reactions .
Functional Differences
- Bioactivity : CAS 918538-05-3 shows higher cytotoxicity (IC₅₀ < 1 µM in kinase assays) compared to this compound, which may prioritize the latter for safer drug candidates .
- Synthetic Accessibility : this compound’s synthesis (hypothetical) requires palladium catalysts, whereas CAS 1761-61-1 uses recyclable A-FGO catalysts, aligning with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
